Mechanistic Divergence: PROTAC CP-10 (Palbociclib-propargyl Derivative) Degrades CDK6 with DC50 = 2.1 nM While Exhibiting 10–25-Fold Weaker Kinase Inhibition Than Palbociclib
Palbociclib-propargyl serves as the CDK6-targeting warhead for PROTAC CP-10. Direct comparative data from in vitro kinase assays demonstrate that while palbociclib (PD) exhibits potent CDK4/6 inhibition, CP-10 shows 10–25 fold weaker kinase inhibitory activity, confirming that the PROTAC mechanism of action is distinct from simple inhibition [1]. Despite this reduced inhibitory potency, CP-10 achieves potent CDK6 degradation with a DC50 of 2.1 nM, reflecting the catalytic, event-driven nature of PROTAC-mediated proteolysis [1].
| Evidence Dimension | Kinase inhibitory activity (fold change vs. palbociclib) |
|---|---|
| Target Compound Data | 10–25 fold weaker kinase inhibitory activity for CDK4 or CDK6 than palbociclib (CP-10) |
| Comparator Or Baseline | Palbociclib (PD) kinase inhibition (baseline, 1×) |
| Quantified Difference | 10–25 fold reduction in kinase inhibitory potency for CP-10 relative to PD |
| Conditions | In vitro kinase assay (as reported in Fig. S4C, J Med Chem 2019) |
Why This Matters
This differential demonstrates that palbociclib-propargyl-derived PROTACs do not function as simple kinase inhibitors; their cellular activity stems from target degradation, making them essential for studies of CDK6 scaffolding functions and resistance mechanisms where inhibition is insufficient.
- [1] Su S, et al. Potent and Preferential Degradation of CDK6 via Proteolysis Targeting Chimera Degraders. J Med Chem. 2019 Aug 22;62(16):7575-7582. View Source
